4-(4-ヒドロキシベンゾイル)安息香酸メチル

概要

説明

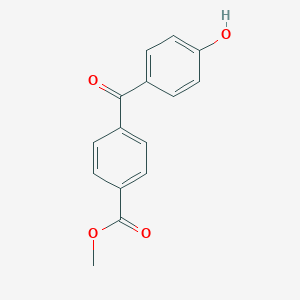

Methyl 4-(4-hydroxybenzoyl)benzoate is an organic compound with the molecular formula C15H12O4. It is a derivative of benzoic acid and is characterized by the presence of a hydroxybenzoyl group attached to the benzoate moiety. This compound is often used as an intermediate in the synthesis of various chemical probes and has applications in scientific research and industry .

科学的研究の応用

Pharmaceutical Applications

Methyl 4-(4-hydroxybenzoyl)benzoate has been investigated for its potential as a pharmaceutical agent, particularly in the development of topical formulations. Its properties as a UV filter make it suitable for incorporation into sunscreens and other cosmetic products aimed at protecting the skin from harmful UV radiation.

Case Study: Sunscreen Formulations

- In studies assessing the efficacy of various UV filters, methyl 4-(4-hydroxybenzoyl)benzoate was shown to provide significant protection against UVA radiation when used in concentrations up to 10% in formulations. This is particularly relevant for products designed for prolonged sun exposure .

Antimicrobial Activity

- Research has demonstrated that methyl 4-(4-hydroxybenzoyl)benzoate exhibits antimicrobial properties. In laboratory settings, it has been effective against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential use in antimicrobial formulations .

Cosmetic Applications

Methyl 4-(4-hydroxybenzoyl)benzoate is widely used in the cosmetics industry due to its ability to absorb UV radiation, making it a valuable ingredient in sunscreens and skincare products.

Formulation Insights

- The compound can be incorporated into various formulations including lotions, creams, and gels. Its solubility in oil phases allows for easy incorporation into emulsions, enhancing product stability and efficacy.

Safety Profile

- The safety of methyl 4-(4-hydroxybenzoyl)benzoate has been evaluated through dermatological studies, which suggest minimal irritation potential when applied topically. This makes it suitable for sensitive skin formulations .

Material Science Applications

In addition to its applications in pharmaceuticals and cosmetics, methyl 4-(4-hydroxybenzoyl)benzoate has potential uses in materials science.

Polymer Stabilization

- The compound can act as a stabilizer in polymer formulations, particularly those exposed to UV light. Its ability to absorb UV radiation helps prevent degradation of polymers, thereby extending their lifespan .

Case Study: Coatings

- In coatings technology, methyl 4-(4-hydroxybenzoyl)benzoate has been tested as an additive to improve the UV stability of paints and coatings. Results indicate enhanced durability and reduced fading when incorporated into formulations.

Data Tables

| Application Area | Specific Use | Concentration Range | Efficacy/Notes |

|---|---|---|---|

| Pharmaceuticals | Sunscreens | Up to 10% | Effective UVA protection |

| Cosmetics | Lotions and creams | Varies | Minimal irritation; enhances product stability |

| Material Science | Polymer stabilization | Varies | Improves UV stability |

| Antimicrobial | Topical antimicrobial formulations | Varies | Effective against common pathogens |

作用機序

Target of Action

Methyl 4-(4-hydroxybenzoyl)benzoate, also known as Methyl paraben or NIPAGIN , is a compound that is commonly used as an antimicrobial preservative in foods, drugs, and cosmetics . It is an ester of p-hydroxybenzoic acid . The primary targets of this compound are microbial cells, where it inhibits their growth and reproduction, thereby preserving the products in which it is used .

Mode of Action

Methyl 4-(4-hydroxybenzoyl)benzoate exerts its antimicrobial effects by disrupting the microbial cell processes. It is known to have cytotoxic effects on keratinocytes in the presence of sunlight . Upon solar irradiation, it mediates DNA damage and modulates esterase metabolism, resulting in skin damage and favoring cancer progression .

Biochemical Pathways

It is known to have estrogenic functionality and upregulates estrogen-related genes . This suggests that it may interact with hormonal pathways in the body.

Result of Action

The primary result of the action of Methyl 4-(4-hydroxybenzoyl)benzoate is the preservation of products by inhibiting the growth and reproduction of microbes . Its cytotoxic effects on keratinocytes and its potential role in dna damage and cancer progression are areas of concern .

Action Environment

The action of Methyl 4-(4-hydroxybenzoyl)benzoate can be influenced by various environmental factors. For instance, its cytotoxic effects on keratinocytes are observed in the presence of sunlight . Therefore, exposure to sunlight could potentially enhance its harmful effects. Furthermore, its stability and efficacy as a preservative may be affected by factors such as pH, temperature, and the presence of other ingredients in the product formulation.

生化学分析

Cellular Effects

It is known that similar compounds can have cytotoxic effects on keratinocytes in the presence of sunlight .

Molecular Mechanism

It is known that similar compounds, such as Methyl benzoate, can undergo reactions at both the ring and the ester, depending on the substrate

Dosage Effects in Animal Models

It is known that similar compounds, such as pHBA esters, have no adverse effect on sex hormone secretion or reproductive function of male individuals at a dosage of 1000 mg/kg per day .

Metabolic Pathways

It is known that similar compounds, such as 4-Hydroxybenzoic acids, can be metabolized via the benzoyl-CoA pathway .

準備方法

Synthetic Routes and Reaction Conditions

Methyl 4-(4-hydroxybenzoyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of methyl 4-(4-hydroxybenzoyl)benzoate often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated through distillation or crystallization techniques .

化学反応の分析

Types of Reactions

Methyl 4-(4-hydroxybenzoyl)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(4-carboxybenzoyl)benzoate.

Reduction: Formation of 4-(4-hydroxybenzyl)benzoate.

Substitution: Formation of various substituted benzoates depending on the reagents used.

類似化合物との比較

Similar Compounds

Methyl 4-hydroxybenzoate:

Ethyl 4-hydroxybenzoate: Similar to methyl 4-hydroxybenzoate but with an ethyl group instead of a methyl group.

Propyl 4-hydroxybenzoate: Another paraben used as a preservative, with a propyl group.

Uniqueness

Methyl 4-(4-hydroxybenzoyl)benzoate is unique due to the presence of the hydroxybenzoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful as an intermediate in the synthesis of specialized chemical probes and in scientific research applications .

生物活性

Methyl 4-(4-hydroxybenzoyl)benzoate, commonly referred to as methyl paraben, is a compound with significant biological activity. It is widely recognized for its antimicrobial properties and its applications in various industries, including cosmetics, pharmaceuticals, and food preservation. This article delves into the biological activities associated with this compound, including its mechanisms of action, effects on human health, and potential therapeutic uses.

Methyl 4-(4-hydroxybenzoyl)benzoate is a methyl ester of p-hydroxybenzoic acid. Its chemical formula is C₈H₈O₃, and it features a phenolic structure that contributes to its biological activities. The compound can be synthesized through the esterification of p-hydroxybenzoic acid with methanol in the presence of an acid catalyst.

Biological Activities

1. Antimicrobial Properties

Methyl 4-(4-hydroxybenzoyl)benzoate exhibits strong antimicrobial activity against a variety of pathogens. It acts as an effective preservative by inhibiting the growth of bacteria and fungi, which is particularly valuable in the cosmetic and food industries. Research indicates that it has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi .

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 20-30 | 0.5 |

| Escherichia coli | 15-25 | 0.5 |

| Candida albicans | 25-35 | 0.5 |

2. Cytotoxic Effects

While methyl paraben is generally considered safe at low concentrations, studies have shown that it can exhibit cytotoxic effects on certain cell types, particularly keratinocytes when exposed to UV light. This interaction can lead to DNA damage and may promote skin cancer progression . The compound's ability to act as an endocrine disruptor has also raised concerns regarding its long-term use in personal care products.

3. Immunomodulatory Effects

Research indicates that methyl paraben can enhance histamine release and modulate immune responses. This property suggests potential applications in immunotherapy or as an adjunct treatment in allergic conditions . The compound's role in regulating cellular immunity highlights its importance in therapeutic contexts.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various preservatives, methyl paraben was found to be one of the most effective agents against common foodborne pathogens. The study demonstrated that formulations containing methyl paraben significantly reduced microbial counts in food products over time, thereby extending shelf life .

Case Study 2: Cytotoxicity Assessment

A laboratory investigation assessed the cytotoxic effects of methyl paraben on human skin cells under UV exposure. Results indicated increased apoptosis rates in keratinocytes treated with methyl paraben compared to controls, suggesting a potential risk factor for skin cancer development in prolonged exposure scenarios .

Therapeutic Potential

Methyl 4-(4-hydroxybenzoyl)benzoate's diverse biological activities suggest several therapeutic applications:

- Antimicrobial Agent : Its efficacy against bacteria and fungi makes it suitable for use in topical formulations aimed at treating infections.

- Immunomodulator : Its ability to enhance histamine release could be harnessed for developing treatments for allergic reactions or immune deficiencies.

- Potential Cancer Therapeutic : Given its cytotoxic effects under specific conditions, further research may reveal its utility in cancer therapies, particularly in combination with other agents.

特性

IUPAC Name |

methyl 4-(4-hydroxybenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-19-15(18)12-4-2-10(3-5-12)14(17)11-6-8-13(16)9-7-11/h2-9,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVLQJHSCJEAAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。